molecular formula C8H16ClN B2861544 (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride CAS No. 2375248-64-7

(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride

Cat. No.: B2861544
CAS No.: 2375248-64-7
M. Wt: 161.67
InChI Key: FSIJCGYVIWGAHT-CEGZMALOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride is a bicyclic amine compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its bicyclo[2.2.2]octane framework, which provides rigidity and stability, making it useful in different chemical and biological applications.

Scientific Research Applications

(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers and other materials with unique properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride is the neuronal nicotinic receptor (NNR) subtype known as alpha7 (α7) . The α7 NNR is associated with a variety of biological functions, including inflammation regulation and cognitive functions .

Mode of Action

This compound is a small molecule that modulates the activity of the α7 NNR . It interacts with the receptor, influencing its activity and leading to changes in neuronal function. This modulation plays a role in protecting neuronal cells from deterioration and death, a process known as neuroprotection .

Biochemical Pathways

The exact biochemical pathways affected by (2S)-bicyclo[22It is known that the α7 nnr plays a crucial role in various biological functions, including inflammation and cognitive functions . Therefore, modulation of this receptor can potentially affect these pathways and their downstream effects.

Result of Action

The modulation of the α7 NNR by this compound can lead to various molecular and cellular effects. These include the regulation of inflammation and cognitive functions, as well as neuroprotection . The exact outcomes can vary depending on the specific context and conditions.

Action Environment

The action, efficacy, and stability of (2S)-bicyclo[222]octan-2-amine hydrochloride can be influenced by various environmental factors These can include the presence of other molecules, the state of the α7 NNR, and the overall condition of the neuronal environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method provides high diastereo- and enantioselectivities, which are crucial for obtaining the desired (2S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar asymmetric cycloaddition reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride is unique due to its specific stereochemistry and the stability provided by its bicyclic structure. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

(2S)-bicyclo[2.2.2]octan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIJCGYVIWGAHT-CEGZMALOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1C[C@@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.